5-(2-Benzyloxyphenyl)-3-fluorophenol
Description
5-(2-Benzyloxyphenyl)-3-fluorophenol is a fluorinated aromatic compound characterized by a phenolic core structure with a fluorine atom at position 3 and a 2-benzyloxyphenyl substituent at position 5. Its molecular formula is C₁₉H₁₅FO₂, with a molecular weight of 294.31 g/mol. The compound combines a phenol moiety with a benzyloxyphenyl group, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
3-fluoro-5-(2-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-16-10-15(11-17(21)12-16)18-8-4-5-9-19(18)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHDLJWYYPAEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684573 | |
| Record name | 2'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-60-4 | |
| Record name | 2'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Benzyloxyphenyl)-3-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers and esters . This approach provides a convenient and effective way to introduce the benzyloxy group into the phenol structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Benzyloxyphenyl)-3-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Benzyloxyphenyl)-3-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(2-Benzyloxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the benzyloxy and fluorine substituents can modulate the compound’s lipophilicity and electronic properties. These interactions can influence the compound’s binding affinity and selectivity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorophenol Derivatives
Fluorophenols are widely studied for their metabolic behavior and environmental persistence. Key comparisons include:
- The benzyloxyphenyl substituent may sterically hinder enzymatic processing, though direct data are lacking.
Benzyloxyphenyl-Containing Compounds
Structural analogs with benzyloxyphenyl groups highlight their role in bioactivity:
- Activity Inference: The benzyloxyphenyl group in the target compound may contribute to herbicidal activity, as seen in naphthyridine derivatives .
Physicochemical Properties
- Key Differences: The target compound’s higher molecular weight and hydrophobicity may reduce water solubility compared to simpler fluorophenols. Its phenolic -OH group (pKa ~10) makes it less acidic than 3-fluorophenol (pKa ~8.3), affecting ionizability and interaction with biological targets.
Research Findings and Implications
- Metabolism: Fluorophenols with 3-fluoro substitution exhibit reduced glycosylation in plant systems, suggesting the target compound may persist longer in the environment .
- Herbicidal Potential: Benzyloxyphenyl-containing compounds are associated with herbicidal activity, though the phenolic scaffold may necessitate formulation adjustments for field use .
- Structural-Activity Relationship (SAR) : The fluorine position and benzyloxyphenyl group synergistically influence bioactivity and metabolic fate, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
